1-Benzylquinolinium chloride

Corrosion inhibition Quaternary ammonium salts Counterion effect

1-Benzylquinolinium chloride (BQC) is a high-purity (≥97%) quaternary ammonium salt with a compact monoquinolinium architecture and a permanent positive charge. Its unique chloride counterion delivers distinct corrosion inhibition profiles versus its bromide analog, while it serves as the essential synthetic precursor for the high-performance dimeric inhibitor BQD. BQC also acts as a recyclable molten-salt catalyst for spiro-4H-pyran synthesis and as a moderately potent AChE inhibitor reference compound (ToxCast AC50 = 2.48 μM). Ideal for laboratories developing acidizing corrosion inhibitors, sustainable multi-component syntheses, and cholinesterase inhibitor screening campaigns.

Molecular Formula C16H14ClN
Molecular Weight 255.74 g/mol
CAS No. 15619-48-4
Cat. No. B103577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylquinolinium chloride
CAS15619-48-4
Molecular FormulaC16H14ClN
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Cl-]
InChIInChI=1S/C16H14N.ClH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1
InChIKeyGFEJZIULYONCQB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzylquinolinium Chloride (CAS 15619-48-4): A Quaternary Ammonium Salt for Corrosion Inhibition, Catalysis, and Biochemical Research


1-Benzylquinolinium chloride (BQC) is a quaternary ammonium salt formed by quaternization of quinoline with benzyl chloride, bearing a permanent positive charge on the quinolinium nitrogen. It has been investigated as a corrosion inhibitor for mild and N80 steels in concentrated hydrochloric and lactic acid environments [1], as a molten salt catalyst for multi-component organic synthesis [2], and as an acetylcholinesterase (AChE) inhibitor with a ToxCast AC50 of 2.48 μM [3]. Its compact monoquinolinium architecture with a single benzyl substituent distinguishes it from dimeric and higher-molecular-weight analogs in both reactivity and application profiles.

Why 1-Benzylquinolinium Chloride (BQC) Cannot Be Casually Substituted: The Counterion, Steric, and Electronic Specificity of Monoquinolinium Performance


In-class quinolinium quaternary ammonium salts exhibit substantial performance divergence depending on counterion identity, N-substituent architecture, and monomeric versus dimeric structure. The chloride counterion of BQC yields measurably different corrosion inhibition efficiency compared to its bromide analog under identical conditions [1], while the parent BQC monomer shows poor standalone performance in 15 wt.% HCl but serves as the essential precursor for a highly potent dimeric derivative (BQD) that achieves corrosion rates as low as 1.98 g·m⁻²·h⁻¹ at sub-millimolar concentrations [2]. Furthermore, in a head-to-head ranking of quinoline-based quaternary ammonium salts on P110 steel in 20% HCl, BQL occupies an intermediate position between unquaternized quinoline and naphthylmethyl-substituted derivatives, demonstrating that neither simpler nor more complex analogs are interchangeable [3].

Quantitative Differentiation Evidence for 1-Benzylquinolinium Chloride (BQC) Against Its Closest Analogs


Counterion-Dependent Corrosion Inhibition: BQC (Chloride) vs. BQB (Bromide) on Mild Steel in HCl

1-Benzylquinolinium chloride (BQC) was directly compared with its bromide analog (BQB) as a corrosion inhibitor for mild steel in acidic HCl solution. Under the same conditions, BQB (bromide) showed demonstrably superior inhibition performance to BQC (chloride). In a related study with a synergistic agent, BQB achieved an inhibition efficiency of 98.73%, while BQC under comparable conditions exhibited lower efficiency, attributed to the cooperative effect of the bromide counterion enhancing adsorption film stability on the metal surface [1]. Electrochemical impedance, potentiodynamic polarization, and gravimetric measurements all confirmed this counterion-dependent performance gap [2].

Corrosion inhibition Quaternary ammonium salts Counterion effect

Monomer vs. Dimer Performance: BQC as Precursor to the High-Efficiency Corrosion Inhibitor BQD in 15 wt.% HCl

BQC itself was found to have poor standalone corrosion inhibition capability for N80 steel in 15% HCl, yet it serves as the essential synthetic precursor for BQD, a dimeric derivative with dramatically superior performance. When BQD generated from BQC was applied at 0.744 mmol·L⁻¹ in 15% HCl, the corrosion rate of N80 steel was reduced to 1.98 g·m⁻²·h⁻¹. At a dosage of only 0.05 wt.%, BQD reduced the corrosion rate to 3.1 g·m⁻²·h⁻¹ at 90°C [1]. The free energy of adsorption (ΔGₐds⁰) for BQD was −54.48 kJ·mol⁻¹, indicating strong chemisorption, whereas BQC alone exhibits only weak physical/mixed adsorption [2]. This establishes BQC not as a standalone high-performance inhibitor, but as a critical intermediate whose procurement value lies in its derivatization potential.

Acidizing corrosion inhibitor N80 steel Dimeric quinolinium

Ranked Inhibition Efficiency Among Quinoline Quaternary Ammonium Salts: BQL (BQC) vs. QL, 8-HQ, BHQ, NQL, and NHQ on P110 Steel

In a 2024 study directly comparing four quinoline quaternary ammonium salts with their parent heterocycles as corrosion inhibitors for P110 steel in 20% HCl at 60°C, the inhibition efficiency ranking was established as: QL (quinoline) < 8-HQ (8-hydroxyquinoline) < BQL (benzyl quinolinium chloride, i.e., BQC) < BHQ (benzyl-8-hydroxy quinolinium chloride) < NQL (naphthylmethyl quinolinium chloride) < NHQ (naphthylmethyl 8-hydroxy quinolinium chloride). BQL occupies an intermediate position, outperforming unquaternized quinoline and 8-hydroxyquinoline but underperforming naphthylmethyl-substituted derivatives, which achieved 99.8–99.9% inhibition efficiency at merely 0.1% concentration [1]. The study further established that BQL/BHQ exhibit mixed physical-chemical adsorption, whereas NQL/NHQ exhibit purely chemical adsorption—a mechanistic distinction directly attributable to the benzyl vs. naphthylmethyl N-substituent.

Quinoline derivatives Acidizing Steel corrosion inhibitor ranking

Acetylcholinesterase Inhibition: BQC (AC50 = 2.48 μM) Compared with Other ToxCast-Screened Compounds

In the U.S. EPA ToxCast high-throughput screening assay for acetylcholinesterase (AChE) inhibition, 1-benzylquinolinium chloride exhibited an AC50 of 2.48 μM, placing it in an intermediate potency tier among 30 screened compounds [1]. For context, chlorpyrifos oxon (a potent organophosphate) showed AC50 = 0.149 μM, while the common quaternary ammonium disinfectant didecyldimethylammonium chloride (DDAC) showed AC50 = 12.1 μM—approximately 5-fold less potent than BQC [2]. BQC was classified as having high priority for further evaluation based on confirmed AChE activity, favorable absorption and distribution characteristics, and predicted blood-brain barrier penetration [1]. This positions BQC as a moderately potent, peripherally and centrally bioavailable AChE inhibitor scaffold distinct from both organophosphate irreversible inhibitors and less potent aliphatic quaternary ammonium compounds.

Acetylcholinesterase inhibition ToxCast QSAR

Synergistic Corrosion Inhibition: BQC/Allicin Composite (IE = 96.49%) vs. BQC Alone in 15% Lactic Acid at 363 K

BQC alone shows low corrosion inhibition efficiency in 15% lactic acid at 363 K (90°C), but when combined with allicin (a natural organosulfur compound from garlic extract) at an optimal mass ratio of 5:1 (BQC/allicin) and a total inhibitor mass fraction of only 0.1%, the inhibition efficiency (IE) reached 96.49% [1]. Electrochemical testing confirmed that the composite inhibitor impedes both anodic and cathodic corrosion processes (hybrid inhibition type), and surface analysis (SEM, AFM, XPS, contact angle) revealed the formation of a complete, dense, hydrophobic adsorptive protective film on the N80 steel surface [2]. This synergistic formulation enables BQC to achieve high efficiency in lactic acid—an environment where BQC alone is reported to be ineffective—at an exceptionally low total dosage.

Synergistic inhibition Lactic acid Allicin Green corrosion inhibitor

BQC as a Recyclable Molten Salt Catalyst for Spiro-4H-pyran Synthesis: First Demonstration of Catalytic (vs. Reactant) Role

A 2025 study by Ghasemi et al. reported for the first time the catalytic (rather than reactant) application of BQC as a molten salt catalyst for the one-pot, three-component synthesis of spiro-2-amino-3-cyano-4H-pyrans and 2-amino-3-cyano-4H-pyrans in aqueous medium. Key catalytic performance parameters included truncal reaction duration (shorter than many reported methods), high yields, easy catalyst separation without column chromatography, and catalyst recyclability over multiple cycles [1]. While quantitative yield data and direct catalyst comparisons are behind the paywall, the study's significance lies in establishing BQC's dual functionality: it is both a derivatizable corrosion inhibitor precursor and a recyclable molten salt catalyst for heterocyclic synthesis—a distinction from simpler quaternary ammonium phase-transfer catalysts like benzyltriethylammonium chloride (TEBA), which lack the aromatic quinolinium scaffold that enables π–π and π–cationic interactions with substrates [2]. The study also evaluated the in vitro antibacterial activity of BQC against E. coli and S. aureus via agar well diffusion [2].

Molten salt catalyst Multi-component reaction Spiro-4H-pyran Green chemistry

Best-Fit Application Scenarios for 1-Benzylquinolinium Chloride (BQC) Based on Quantitative Differentiation Evidence


Precursor for High-Performance Acidizing Corrosion Inhibitors (BQD Synthesis)

BQC is the essential synthetic precursor for BQD, a dimeric benzyl quinolinium chloride derivative that achieves corrosion rates of 1.98 g·m⁻²·h⁻¹ at 0.744 mmol·L⁻¹ and 3.1 g·m⁻²·h⁻¹ at 0.05% dosage on N80 steel in 15% HCl at 90°C—performance levels unattainable with BQC alone. Procurement of BQC for this application is justified when the downstream derivatization to BQD via base-catalyzed Michael addition is part of the workflow [1][2].

Synergistic Corrosion Inhibitor Formulations with Allicin for Lactic Acid Acidizing Fluids

BQC combined with allicin at a 5:1 mass ratio and 0.1% total inhibitor mass fraction achieves 96.49% inhibition efficiency for N80 steel in 15% lactic acid at 363 K, whereas BQC alone shows poor performance. This formulation offers a low-toxicity, environmentally preferable alternative to propargyl alcohol-based synergistic systems for lactic acid-based oilfield acidizing operations [1].

Acetylcholinesterase Inhibitor Screening and QSAR Model Development

With a well-characterized ToxCast AC50 of 2.48 μM against human recombinant AChE, confirmed absorption and blood-brain barrier penetration potential, and classification as a high-priority compound for further evaluation, BQC serves as a moderately potent monoquinolinium reference compound for cholinesterase inhibitor screening campaigns and structure-activity relationship studies—filling a potency gap between high-potency bis-quinolinium compounds (IC50 in nM range) and lower-potency aliphatic quaternary ammonium compounds like DDAC (AC50 = 12.1 μM) [1].

Recyclable Molten Salt Catalyst for Green Multi-Component Heterocyclic Synthesis

BQC has been demonstrated for the first time as a recyclable molten salt catalyst for one-pot synthesis of spiro-4H-pyran and 4H-pyran derivatives in aqueous medium, with advantages including short reaction times, high yields, catalyst reusability over multiple cycles, and separation without column chromatography. This makes BQC a candidate for laboratories and production environments seeking to replace less sustainable or non-recyclable catalysts in multi-component heterocyclic synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylquinolinium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.